Enzymatic Selectivity: AZD-8835's α/δ Dual Profile vs. Alpelisib's α-Only Inhibition
AZD-8835 provides equipotent inhibition of both PI3Kα and PI3Kδ, with high selectivity over PI3Kβ and PI3Kγ [1]. This contrasts sharply with Alpelisib (BYL-719), a PI3Kα-selective inhibitor approved for breast cancer, which shows minimal activity against PI3Kδ . The table below quantifies this key biochemical difference.
| Evidence Dimension | In vitro kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PI3Kα: 6.2 nM; PI3Kδ: 5.7 nM; PI3Kβ: 431 nM; PI3Kγ: 90 nM |
| Comparator Or Baseline | Alpelisib (BYL-719): PI3Kα: 4.6 nM; PI3Kβ/γ/δ: minimal effect (≥50-fold selectivity) |
| Quantified Difference | AZD-8835 has ~70-75x selectivity for PI3Kα/δ over PI3Kβ, and ~16x over PI3Kγ. In contrast, Alpelisib has >50x selectivity for PI3Kα over all other isoforms, including PI3Kδ. |
| Conditions | Cell-free enzymatic assays using recombinant PI3K isoforms |
Why This Matters
For experiments requiring concurrent inhibition of tumor-intrinsic PI3Kα signaling and immune-modulatory PI3Kδ pathways, AZD-8835 is the appropriate research tool; Alpelisib is unsuitable for models dependent on PI3Kδ activity.
- [1] Hudson, K. et al. (2016). Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. Molecular Cancer Therapeutics, 15(5), 877-889. DOI: 10.1158/1535-7163.MCT-15-0687 View Source
